

# An In-depth Technical Guide to 3-Hydroxybenzophenone: Chemical Properties and Structure Elucidation

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## Compound of Interest

Compound Name: **3-Hydroxybenzophenone**

Cat. No.: **B044150**

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## Introduction

**3-Hydroxybenzophenone** is a diaryl ketone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and fragrance industries. Its phenolic hydroxyl group and benzoyl moiety confer a range of chemical reactivity and biological activities, including its noted potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the chemical properties of **3-Hydroxybenzophenone**, detailed methodologies for its structure elucidation, and an exploration of its interaction with key biological signaling pathways.

## Chemical Properties

**3-Hydroxybenzophenone**, also known as (3-hydroxyphenyl)(phenyl)methanone, is a pale cream-colored solid at room temperature.<sup>[1][2]</sup> Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, analysis, and application in a research setting.

Property	Value	Source(s)
IUPAC Name	(3-hydroxyphenyl)-phenylmethanone	<a href="#">[3]</a>
Synonyms	m-Hydroxybenzophenone, 3-Benzoylphenol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	13020-57-0	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	198.22 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	113-119 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	295.53 °C (estimated)	<a href="#">[6]</a>
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate.	<a href="#">[6]</a>
pKa	9.18 ± 0.10 (Predicted)	<a href="#">[6]</a>
UV-Vis (λ <sub>max</sub> )	315 nm (in Ethanol)	<a href="#">[6]</a>

## Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of **3-Hydroxybenzophenone** rely on a combination of spectroscopic and crystallographic techniques. Below are detailed experimental protocols for the key analytical methods used in its characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Hydroxybenzophenone** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz spectrometer):
  - Spectrometer Frequency: 400 MHz
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Program: Standard single-pulse (e.g., zg30)
  - Number of Scans: 16-64
  - Relaxation Delay (D1): 1-2 seconds
  - Acquisition Time (AT): 3-4 seconds
  - Spectral Width (SW): 12-16 ppm
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the spectrum using the TMS signal at 0.00 ppm.
  - Integrate the signals to determine the relative number of protons.

#### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Sample Preparation:

- Prepare the sample as described for  $^1\text{H}$  NMR, using a slightly higher concentration if necessary (15-20 mg).
- Instrument Parameters (Example for a 100 MHz spectrometer):
  - Spectrometer Frequency: 100 MHz
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Program: Proton-decoupled (e.g., zgpg30)
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
  - Relaxation Delay (D1): 2 seconds
- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase correct the spectrum.
  - Calibrate the spectrum using the solvent signal ( $\text{CDCl}_3$  at  $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

KBr Pellet Method Protocol:

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **3-Hydroxybenzophenone** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the mixture into a pellet die.

- Pellet Formation:
  - Assemble the die and press it in a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes.
  - Carefully release the pressure and retrieve the transparent or translucent KBr pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of an empty pellet holder or a pure KBr pellet to subtract from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

### Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation:
  - Prepare a dilute solution of **3-Hydroxybenzophenone** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Parameters (Example):
  - GC Column: A non-polar or medium-polarity column (e.g., DB-5MS, HP-5MS).
  - Injector Temperature: 250-280 °C.
  - Injection Mode: Splitless.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10-20 °C/min to 280-300 °C.
- Final hold: Hold at the final temperature for 5-10 minutes.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-400.

## X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. A crystal structure for **3-Hydroxybenzophenone** is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 685151.

Crystallization and Data Collection Protocol (General Procedure):

- Crystallization:
  - Dissolve **3-Hydroxybenzophenone** in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) to create a saturated or near-saturated solution at an elevated temperature.
  - Allow the solution to cool slowly to room temperature, or employ slow evaporation of the solvent at a constant temperature.
  - Single crystals suitable for X-ray diffraction should form over a period of hours to days.
- X-ray Diffraction Data Collection:
  - Mount a suitable single crystal on a goniometer head.
  - Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and radiation damage.

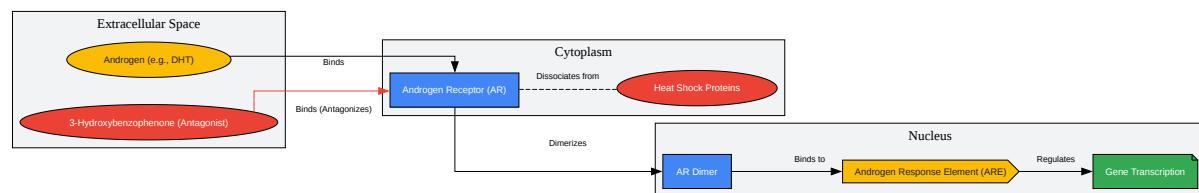
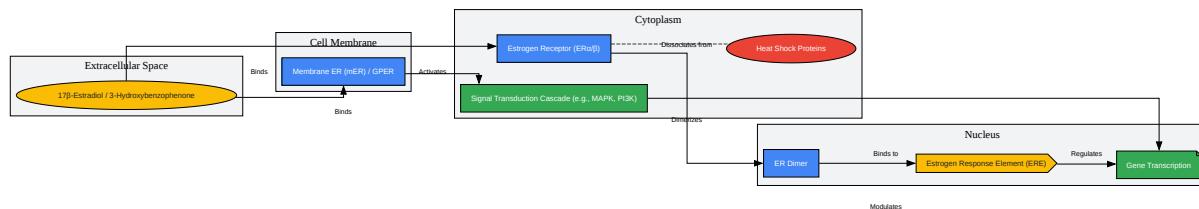
- Use a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain integrated intensities.
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

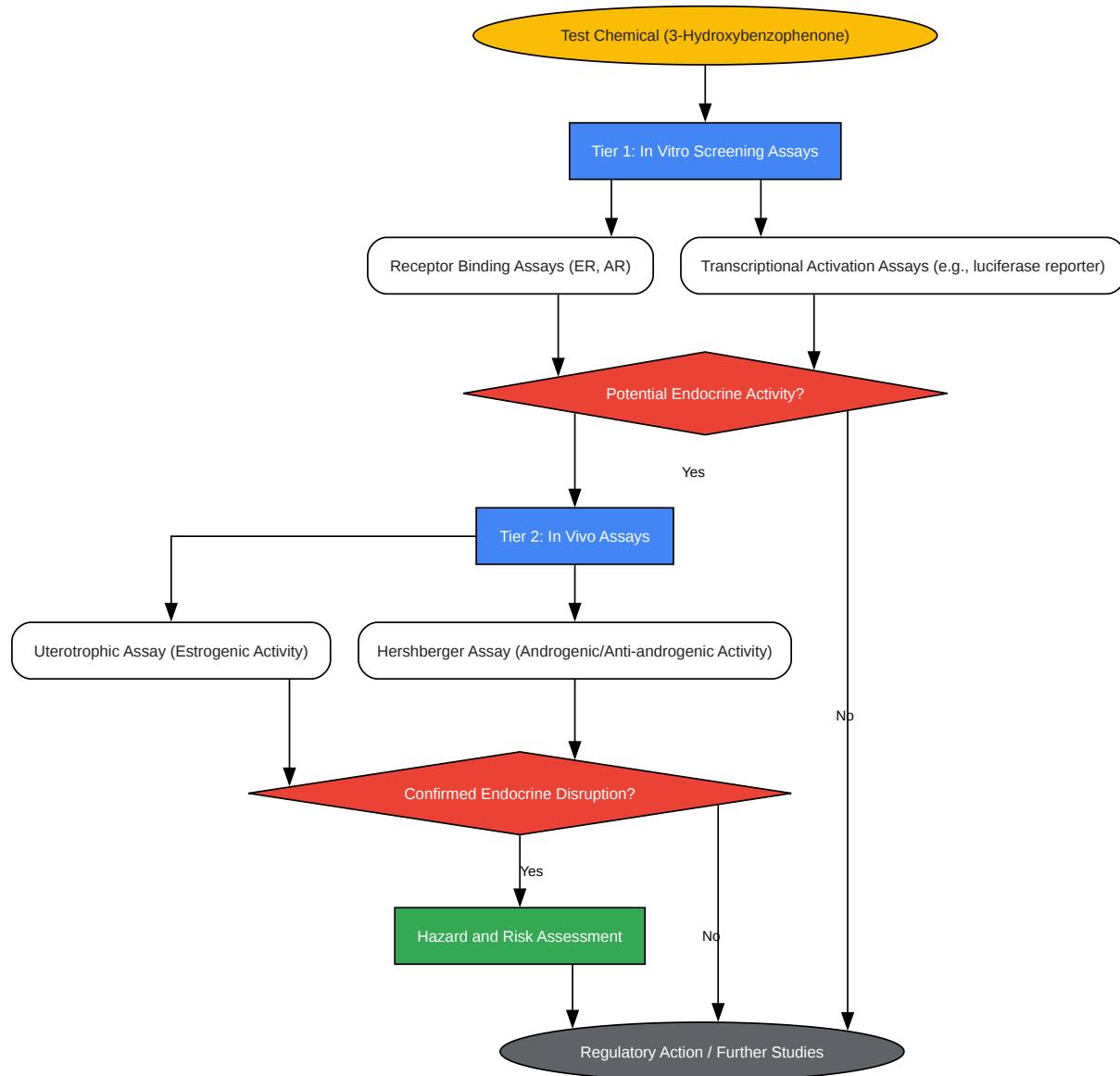
## Biological Interactions and Signaling Pathways

**3-Hydroxybenzophenone** and other benzophenone derivatives have been identified as potential endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system, primarily by interacting with steroid hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR).

## Estrogen Receptor Signaling Pathway

Estrogens, such as 17 $\beta$ -estradiol, exert their effects through two main pathways: a nuclear-initiated pathway and a membrane-initiated pathway.<sup>[3]</sup> **3-Hydroxybenzophenone** can act as a xenoestrogen, mimicking the effects of endogenous estrogens and potentially disrupting this signaling cascade.



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